Ethyl 2-({2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]propanoyl}amino)-4,5-dimethyl-3-thiophenecarboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]propanoyl}amino)-4,5-dimethyl-3-thiophenecarboxylate involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route involves the reaction of 6-tert-butyl-3-cyano-4-phenyl-2-pyridinethiol with ethyl 2-amino-4,5-dimethyl-3-thiophenecarboxylate under controlled conditions . The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]propanoyl}amino)-4,5-dimethyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
Ethyl 2-({2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]propanoyl}amino)-4,5-dimethyl-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-({2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]propanoyl}amino)-4,5-dimethyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-({[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate
Uniqueness
Ethyl 2-({2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]propanoyl}amino)-4,5-dimethyl-3-thiophenecarboxylate is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C28H31N3O3S2 |
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Molecular Weight |
521.7 g/mol |
IUPAC Name |
ethyl 2-[2-(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanylpropanoylamino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C28H31N3O3S2/c1-8-34-27(33)23-16(2)17(3)35-26(23)31-24(32)18(4)36-25-21(15-29)20(19-12-10-9-11-13-19)14-22(30-25)28(5,6)7/h9-14,18H,8H2,1-7H3,(H,31,32) |
InChI Key |
LYSACBHROVZOHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(C)SC2=C(C(=CC(=N2)C(C)(C)C)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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